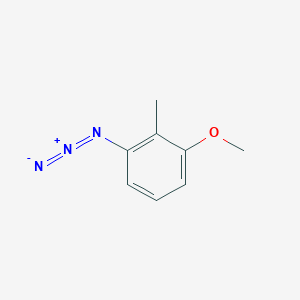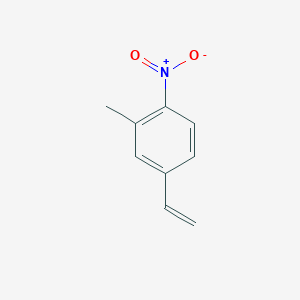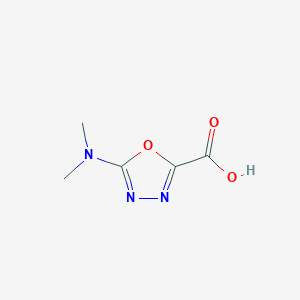
1-Azido-3-methoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Azido-3-methoxy-2-methylbenzene typically involves multistep reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
1-Azido-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azido group results in the formation of an amine derivative .
Aplicaciones Científicas De Investigación
1-Azido-3-methoxy-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocycles, such as pyrroles, pyrazoles, and isoxazoles.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Azido-3-methoxy-2-methylbenzene involves the reactivity of the azido group. This group can undergo thermal or photolytic decomposition to release nitrogen gas and form highly reactive nitrenes . These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .
Comparación Con Compuestos Similares
1-Azido-3-methoxy-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-4-methoxybenzene
- 1-Azido-2-methoxybenzene
- 1-Azido-3-methylbenzene
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes . For example, the presence of both the methoxy and methyl groups can affect the electron density on the benzene ring and the stability of intermediates formed during reactions .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-azido-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-7(10-11-9)4-3-5-8(6)12-2/h3-5H,1-2H3 |
Clave InChI |
ZUDZYJASNOBXFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)




![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)

